molecular formula C12H18N2O2 B13015555 tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13015555
M. Wt: 222.28 g/mol
InChI Key: HSWMDSWJFLISJY-LPEHRKFASA-N
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Description

Tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a unique structure with a cyano group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form amides or carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity to its targets. Pathways involved may include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyano group in tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-5,7H2,1-3H3/t8-,9-,10+/m0/s1

InChI Key

HSWMDSWJFLISJY-LPEHRKFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C#N

Origin of Product

United States

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